4-benzyl-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
4-Benzyl-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative featuring a 4-benzyl substituent on the aromatic ring and a 3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene moiety as the amine substituent.
Properties
IUPAC Name |
4-benzyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS/c1-24-19-9-5-6-10-20(19)26-22(24)23-21(25)18-13-11-17(12-14-18)15-16-7-3-2-4-8-16/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVLCHHCPNVHHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the condensation of 2-aminobenzenethiol with benzyl chloride and subsequent reactions with various reagents. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in dimethyl formamide (DMF) solvent . The reaction conditions are relatively mild, and the yields are generally high.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as base-promoted intramolecular C–S bond coupling cyclization in dioxane without any metal catalysts have been developed . These methods are efficient, economical, and convenient for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzothiazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-benzyl-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-benzyl-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may act as an allosteric activator of human glucokinase, enhancing its catalytic activity . Molecular docking studies have shown that the compound can form hydrogen bonds with key residues in the active site of target proteins.
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs differ in substituents on the benzamide ring, the dihydrobenzothiazole moiety, and the presence of auxiliary functional groups. Key comparisons include:
Key Observations :
- Sulfonamide analogs (e.g., ) exhibit stronger hydrogen-bonding interactions than benzamide derivatives, which may improve target binding affinity.
- Thiourea-containing derivatives (e.g., ) introduce dual hydrogen-bond donor/acceptor sites, favoring interactions with polar enzyme pockets.
Example :
- The sulfonamide analog in was synthesized by reacting 2-amino-6-methylbenzothiazole with 4-methoxybenzenesulfonyl chloride under basic conditions.
- The target compound likely follows a similar route, substituting 4-benzylbenzoyl chloride as the acylating agent.
Crystallographic and Hydrogen-Bonding Analysis
Crystal structures of related compounds reveal stabilization via N–H···N/O hydrogen bonds and π-π interactions :
- The (Z)-4-methylbenzamide analog crystallizes with an R factor of 0.038, showing a mean σ(C–C) bond length of 0.002 Å, indicative of high structural precision.
- The sulfonamide derivative forms an R2<sup>2</sup>(8) hydrogen-bonding motif (N1–H1···N2, 3.433 Å) and π-π stacking (3.954 Å between aromatic rings).
- Comparison : The target compound’s benzyl group may promote additional C–H···π or offset π-π interactions, influencing crystal packing and solubility.
Computational and Bioactivity Insights
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 4-benzyl-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves coupling a benzamide derivative with a substituted 1,3-benzothiazole precursor. Critical steps include:
- Solvent selection : Dichloromethane or DMF is often used to stabilize intermediates .
- Catalyst choice : Palladium-based catalysts (e.g., Pd/C) enhance coupling efficiency .
- Temperature control : Reactions are conducted under reflux (70–100°C) to balance reactivity and side-product formation .
- Purification : HPLC or column chromatography is employed to isolate the final product (>95% purity) .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : 1H/13C NMR confirms the (2E)-configuration of the benzothiazole-imine bond and substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves stereochemical ambiguities in the solid state .
Q. How do substituents on the benzamide or benzothiazole moieties influence reactivity?
- Methodological Answer :
- Electron-donating groups (e.g., methoxy on benzamide) increase nucleophilicity, accelerating coupling reactions .
- Bulky substituents (e.g., benzyl on the benzamide) may sterically hinder reactions, requiring longer reaction times .
- A comparative table of substituent effects is provided below:
| Substituent Position | Group | Impact on Reactivity | Reference |
|---|---|---|---|
| Benzamide (para) | Benzyl | Steric hindrance | |
| Benzothiazole (3-methyl) | Methyl | Stabilizes imine tautomer |
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
- Methodological Answer :
- Dynamic effects in solution : Use variable-temperature NMR to detect tautomerization or conformational flexibility .
- DFT calculations : Compare experimental NMR shifts with computed values to identify dominant conformers .
- Cocrystallization studies : Introduce heavy atoms (e.g., bromine) to improve X-ray resolution .
Q. What strategies mitigate low yields in large-scale synthesis?
- Methodological Answer :
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions .
- Microwave-assisted synthesis : Shortens reaction times (e.g., from 12h to 2h) while maintaining yield .
- By-product analysis : Use LC-MS to identify and suppress competing pathways (e.g., hydrolysis of the imine bond) .
Q. How does the compound interact with biological targets, and what assays validate its mechanism?
- Methodological Answer :
- Molecular docking : Predict binding affinity to enzymes (e.g., kinase targets) using AutoDock Vina .
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (KD values) .
- Functional assays : Measure inhibition of bacterial growth (MIC) or cancer cell viability (IC50) .
Q. How do structural analogs compare in bioactivity, and what SAR trends emerge?
- Methodological Answer :
- Library synthesis : Prepare analogs with variations in the benzyl or benzothiazole groups .
- SAR Table :
| Analog Modification | Bioactivity Change | Reference |
|---|---|---|
| Replacement of benzyl with phenyl | 2-fold ↓ antibacterial activity | |
| Addition of sulfamoyl group | 5-fold ↑ kinase inhibition |
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities across studies?
- Methodological Answer :
- Strain/cell line variability : Replicate assays using standardized models (e.g., ATCC bacterial strains) .
- Solubility adjustments : Use DMSO/carrier proteins to ensure consistent compound bioavailability .
- Meta-analysis : Pool data from multiple studies to identify statistically significant trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
